Thymidine-5'-phosphate

Overview

Description

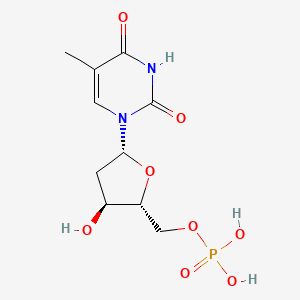

Thymidine monophosphate, also known as thymidylic acid or deoxythymidine monophosphate, is a nucleotide that serves as a monomer in DNA. It is an ester of phosphoric acid with the nucleoside thymidine. Thymidine monophosphate consists of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound plays a crucial role in the synthesis and repair of DNA, making it essential for cellular growth and replication.

Scientific Research Applications

Thymidine monophosphate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of DNA and RNA analogs.

Biology: Thymidine monophosphate is crucial for studying DNA replication and repair mechanisms.

Mechanism of Action

Thymidine monophosphate exerts its effects primarily through its role in DNA synthesis. It is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis. Thymidine monophosphate is phosphorylated to deoxythymidine diphosphate (dTDP) and then to deoxythymidine triphosphate (dTTP), which is incorporated into DNA during replication . The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate, a critical step in DNA synthesis .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Thymidine-5’-phosphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for thymidine kinase, an enzyme that catalyzes the phosphorylation of thymidine, converting it into thymidine diphosphate . This reaction is a key step in the salvage pathway of DNA synthesis .

Cellular Effects

Thymidine-5’-phosphate has significant effects on various types of cells and cellular processes. It is essential for DNA synthesis and repair, influencing cell function significantly . It impacts cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for DNA replication .

Molecular Mechanism

The molecular mechanism of Thymidine-5’-phosphate primarily involves its conversion into thymidine triphosphate (dTTP), which is incorporated into DNA during replication . This process involves binding interactions with enzymes like thymidine kinase and thymidylate kinase . The activation or inhibition of these enzymes can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thymidine-5’-phosphate can change over time. It is stable under standard conditions, but its degradation can occur under specific circumstances . Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to DNA synthesis and repair .

Dosage Effects in Animal Models

The effects of Thymidine-5’-phosphate can vary with different dosages in animal models . High doses could potentially lead to toxic or adverse effects, although specific threshold effects would depend on the particular study and animal model used .

Metabolic Pathways

Thymidine-5’-phosphate is involved in the salvage pathway of DNA synthesis . It interacts with enzymes like thymidine kinase and thymidylate kinase, which help convert it into dTTP . This process can affect metabolic flux or metabolite levels .

Transport and Distribution

Thymidine-5’-phosphate is transported and distributed within cells and tissues. It is converted into dTTP in the cytosol, and this dTTP is then imported into the nucleus for DNA synthesis . The transport and distribution of Thymidine-5’-phosphate can be influenced by various transporters or binding proteins .

Subcellular Localization

Thymidine-5’-phosphate is primarily located in the cytosol, where it is converted into dTTP . It can also be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications . Its subcellular localization can influence its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine monophosphate can be synthesized through enzymatic and chemical methods. One common approach involves the use of thymidine as the deoxyribose donor and guanosine triphosphate (GTP) as the phosphate donor. The reaction is catalyzed by enzymes such as deoxyribosyltransferase II and deoxycytidine kinase in a one-pot reaction system . This method is efficient and economical, yielding high-quality thymidine monophosphate.

Industrial Production Methods: Industrial production of thymidine monophosphate often involves the hydrolysis of DNA extracted from sources like salmon milt. The DNA is hydrolyzed into its constituent nucleotides, including thymidine monophosphate, using phosphodiesterases. The resulting mixture is then separated using anion-exchange resin . This process, although complex and time-consuming, allows for the simultaneous production of multiple nucleotides.

Chemical Reactions Analysis

Types of Reactions: Thymidine monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form complexes with metal ions, such as copper(II), through coordinate-covalent interactions with phosphate groups .

Common Reagents and Conditions: Common reagents used in reactions involving thymidine monophosphate include formaldehyde, tetrahydrofolic acid, and various enzymes like thymidylate synthase . These reactions often occur under physiological conditions, such as neutral pH and body temperature.

Major Products Formed: One significant reaction is the methylation of deoxyuridine monophosphate (dUMP) by thymidylate synthase, forming thymidine monophosphate. This reaction is essential for DNA replication and repair .

Comparison with Similar Compounds

Thymidine monophosphate can be compared with other nucleotides such as deoxyuridine monophosphate (dUMP) and deoxycytidine monophosphate (dCMP). Unlike dUMP, which requires methylation to form thymidine monophosphate, dCMP is directly incorporated into DNA without modification . Thymidine monophosphate is unique in its role as the only nucleotide that contains thymine, making it essential for the stability and integrity of DNA.

Similar Compounds:

- Deoxyuridine monophosphate (dUMP)

- Deoxycytidine monophosphate (dCMP)

- Deoxyadenosine monophosphate (dAMP)

- Deoxyguanosine monophosphate (dGMP)

Thymidine monophosphate’s unique role in DNA synthesis and repair, along with its specific interactions with enzymes like thymidylate synthase, highlights its importance in both biological and medical research.

properties

IUPAC Name |

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOZYWVXFNDGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O8P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861902 | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365-07-1 | |

| Record name | thymidylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.